ethyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate
Description
Ethyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenyl group at position 5 and an ethyl carbamate moiety at position 2. This compound’s structure combines aromatic stability (via the phenyl group) and reactivity (via the carbamate and thiadiazole functionalities), making it a subject of interest in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions or cyclization strategies, as seen in derivatives of related thiadiazoles .
Properties
IUPAC Name |
ethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-2-16-11(15)12-10-14-13-9(17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUBLGKVULYHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NN=C(S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355225 | |
| Record name | STK385985 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70027-43-9 | |
| Record name | STK385985 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of phenylthiosemicarbazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent such as acetonitrile .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the process. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Substituted carbamates, ureas
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate has been investigated for its antimicrobial properties. Studies indicate that this compound exhibits significant activity against various bacterial strains, making it a potential candidate for developing new antibiotics. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Antifungal Properties
Research has shown that this compound also possesses antifungal activities. It has been tested against several fungal pathogens, demonstrating efficacy comparable to established antifungal agents. The structural features of the thiadiazole ring are believed to contribute to its ability to inhibit fungal growth by interfering with cell membrane integrity or function .
Anticancer Potential
In the realm of oncology, this compound has been evaluated for its anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds derived from thiadiazoles have shown promising results in inhibiting tumor-associated proteins like carbonic anhydrases (CAs), which are implicated in cancer progression .
Biological Evaluations
Inhibitory Activity Against Enzymes
The compound has been studied for its inhibitory effects on specific enzymes related to metabolic pathways. For example, it has shown potential as an inhibitor of endocannabinoid metabolizing enzymes, which are crucial in regulating physiological processes such as pain and inflammation. The structure-activity relationship (SAR) studies indicate that modifications to the thiadiazole ring can enhance selectivity and potency against these targets .
Case Studies
Several case studies highlight the compound's effectiveness:
- Study on Cancer Cell Lines: A series of experiments conducted on HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma) cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner .
- Enzyme Inhibition Trials: In vitro assays revealed that the compound exhibited IC50 values in the low nanomolar range against tumor-associated isoforms of carbonic anhydrases (CA IX and CA XII), indicating its potential as a therapeutic agent in cancer treatment .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-phenyl-1,3,4-thiadiazole derivatives with ethyl carbamate under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of ethyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the thiadiazole ring significantly influence melting points, solubility, and stability. For example:
- Ethyl [4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulphonyl]phenyl]-carbamate (CAS 92110-38-8) incorporates a sulfonylphenyl group, increasing molecular weight (C₁₃H₁₆N₄O₄S₂; MW 356.42 g/mol) and likely enhancing hydrophilicity compared to the phenyl-substituted analogue .
Table 1: Substituent-Driven Physicochemical Comparisons
Thermal and Computational Stability
Computational studies on analogous compounds, such as ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, reveal that gas-phase elimination reactions proceed via a six-membered cyclic transition state at the MP2/6-31++G(2d,p) level, with activation energies influenced by electron-withdrawing groups (e.g., cyanomethyl) .
Key Research Findings and Implications
- Thermal Stability: Phenyl substitution confers greater thermal stability compared to cyanomethyl or sulfhydryl groups, as evidenced by computational decomposition studies .
- Drug Design Potential: Carbamate derivatives exhibit modular bioactivity but require structural tuning; for instance, sulfonyl or urea substituents improve solubility or metal-binding capacity .
- Synthetic Challenges : Low yields in some routes (e.g., 52% for prop-2-en-1-one derivatives ) suggest a need for optimized catalysts or solvents.
Biological Activity
Ethyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicine and agriculture.
Chemical Structure and Properties
This compound features a thiadiazole ring, which is known for its biological activity. The compound can be synthesized through various methods involving the reaction of thiadiazole derivatives with carbamates. The presence of the ethyl group enhances its solubility and bioavailability.
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Activity : this compound has shown significant antimicrobial effects against various bacterial strains. Its mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
- Antifungal Activity : Studies indicate that this compound is effective against several fungal pathogens, making it a candidate for antifungal drug development. The antifungal mechanism may involve interference with fungal cell membrane synthesis .
- Anticancer Properties : Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to reduce cell viability in Caco-2 and A549 cells significantly . The compound's anticancer activity is believed to result from its ability to induce apoptosis and inhibit cancer cell proliferation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis. For example, it has been shown to inhibit the activity of the Bcr-Abl tyrosine kinase, which is implicated in chronic myelogenous leukemia .
- Signal Transduction Pathways : this compound may interfere with various signaling pathways that regulate cell growth and apoptosis .
Comparative Analysis with Similar Compounds
A comparison with other thiadiazole derivatives highlights the unique properties of this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| This compound | High | Significant cytotoxicity against Caco-2 cells | Enzyme inhibition |
| 2-amino-1,3,4-thiadiazole | Moderate | Low | Unknown |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole | Low | Moderate | Unknown |
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Activity Study : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. This compound exhibited potent activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the strain tested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
